molecular formula C7H7N3S B2877501 (4-Azidophenyl)(methyl)sulfane CAS No. 52460-53-4

(4-Azidophenyl)(methyl)sulfane

Cat. No.: B2877501
CAS No.: 52460-53-4
M. Wt: 165.21
InChI Key: YQLNFZXEDYVOAM-UHFFFAOYSA-N
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Description

(4-Azidophenyl)(methyl)sulfane is an organic compound with the molecular formula C₇H₇N₃S. It is characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to a methylsulfane group (-SCH₃).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidophenyl)(methyl)sulfane typically involves the introduction of the azide group to a phenyl ring followed by the attachment of the methylsulfane group. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo- or 4-iodophenyl methyl sulfane, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates .

Chemical Reactions Analysis

Types of Reactions: (4-Azidophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN), elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Major Products:

Scientific Research Applications

(4-Azidophenyl)(methyl)sulfane has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Azido-4-(methylthio)benzene
  • 4-Methylthiophenyl azide
  • 4-Methiophenyl azide
  • 4-(Methylthio)phenyl azide

Comparison: (4-Azidophenyl)(methyl)sulfane is unique due to the presence of both an azide and a methylsulfane group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups. For example, while 1-azido-4-(methylthio)benzene also contains an azide and a methylthio group, the specific positioning and electronic effects of these groups in this compound can lead to different reactivity and applications .

Properties

IUPAC Name

1-azido-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLNFZXEDYVOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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